molecular formula C13H10BrNO3 B3096773 1-(Benzyloxy)-3-bromo-5-nitrobenzene CAS No. 128923-99-9

1-(Benzyloxy)-3-bromo-5-nitrobenzene

Cat. No.: B3096773
CAS No.: 128923-99-9
M. Wt: 308.13 g/mol
InChI Key: JKDQJTZCMWRKJA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-bromo-5-nitrobenzene is an organic compound with the molecular formula C13H10BrNO3 It is a derivative of benzene, featuring a benzyloxy group, a bromine atom, and a nitro group attached to the benzene ring

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body . The specific targets can vary depending on the chemical structure and functional groups present in the compound.

Mode of Action

It can be inferred from the structure of the compound that it may undergo nucleophilic substitution reactions . The bromine atom attached to the benzene ring is a good leaving group, making it susceptible to attack by nucleophiles. This could lead to various transformations and interactions with its targets.

Biochemical Pathways

Compounds with similar structures have been known to participate in various biochemical reactions . These could include reactions involving nucleophilic substitutions, eliminations, or other transformations that could affect various metabolic pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(Benzyloxy)-3-bromo-5-nitrobenzene . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy could be influenced by factors such as the individual’s physiological conditions and the presence of other substances in the body.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the properties of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-(Benzyloxy)-3-bromo-5-nitrobenzene at different dosages in animal models have not been extensively studied. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-bromo-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, nitration, and benzyloxylation of benzene derivatives. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-bromo-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Benzyloxy)-3-bromo-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

1-(Benzyloxy)-3-bromo-5-nitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

1-(Benzyloxy)-3-bromo-5-nitrobenzene (CAS No. 128923-99-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from a variety of research findings.

Synthesis

The compound can be synthesized through various methods, typically involving nucleophilic substitution reactions. The benzyloxy group acts as a leaving group, allowing for the introduction of the bromo and nitro substituents on the benzene ring. The synthetic pathways often utilize reagents such as sodium azide or potassium thiolate in polar aprotic solvents for effective substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, derivatives of related compounds have shown significant activity against breast (MCF-7) and lung (A-549) cancer cell lines, with IC50 values indicating effective growth inhibition.

Compound Cell Line IC50 (µM)
This compoundMCF-7TBD
This compoundA-549TBD

The precise IC50 values for this compound remain to be fully characterized in primary research studies. However, related compounds have demonstrated IC50 values as low as 2.93 µM in similar contexts, suggesting a promising avenue for further investigation into this compound's efficacy against cancer cells .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific protein kinases involved in cancer progression.
  • Apoptosis Induction : It has been suggested that the compound could influence apoptotic pathways, increasing levels of pro-apoptotic markers such as Bax while decreasing anti-apoptotic markers like Bcl-2.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that this compound exhibits antimicrobial activity. Preliminary studies indicate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential utility in treating resistant bacterial infections .

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of various nitro-substituted benzene derivatives on MCF-7 and A-549 cell lines. Results indicated that compounds similar to this compound significantly inhibited cell proliferation, with further analysis needed to establish specific mechanisms of action .
  • Study on Antimicrobial Properties : Research involving methanolic extracts containing nitrobenzene derivatives demonstrated notable antibacterial effects against MRSA strains. This suggests that modifications to the nitro group can enhance antimicrobial properties .

Properties

IUPAC Name

1-bromo-3-nitro-5-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-11-6-12(15(16)17)8-13(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDQJTZCMWRKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To an ice-cold solution of 3-bromo-5-nitro-phenol (21.0 g, 96.33 mmol) in acetone (420.0 mL) was added K2CO3 (40.0 g, 289.41 mmol) followed by addition of benzyl bromide (17.20 mL, 144.40 mmol). The resulting reaction mixture was stirred at room temperature for 2 h. The reaction mixture was then diluted with water and extracted with EtOAc (3×250.0 mL). The combined organics was dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude was purified over silica gel (100-200 M, 5% EtOAc-Hexane) to get the desired product (27.0 g, 91%).
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91%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-5-nitro-phenol (770 g, 3.53 mol) in acetone (10 L) was added pulverized K2CO3 (2.45 kg, 17.75 mol) in one portion at rt followed by addition of benzyl bromide (632 mL, 5.32 mol) over a period of 30 min. The resulting reaction mixture was stirred for 15 min then heated at reflux for 3 h. After reaction completion (by TLC), the reaction mixture was filtered through celite and the acetone distilled off. The crude residue thus obtained was purified over silica gel (60-120 M) using EtOAc:hexane (5:95) to obtain the desired product (551 g, 51%).
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2.45 kg
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632 mL
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51%

Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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